Imidazo[1,2-c]pyrimidine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-c]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-3-10-4-8-2-1-6(10)9-5/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCMHLJTAARKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN2C1=NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650366 | |
| Record name | Imidazo[1,2-c]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-64-2 | |
| Record name | Imidazo[1,2-c]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Imidazo 1,2 C Pyrimidine 2 Carboxylic Acid and Its Analogs
Established Synthetic Pathways to the Imidazo[1,2-c]pyrimidine (B1242154) Nucleus
The construction of the fused imidazo[1,2-c]pyrimidine ring system is primarily achieved through cyclocondensation and ring-closure reactions. Once the core is formed, the carboxylic acid group can be introduced via functional group interconversions if not incorporated in the initial cyclization step.
Cyclocondensation and Ring-Closure Reactions
The formation of the Imidazo[1,2-c]pyrimidine nucleus often relies on building the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) structure. Key strategies include:
[4+1] Cycloaddition: A highly efficient and expeditious method for the synthesis of the imidazo[1,2-c]pyrimidine scaffold is a [4+1]-cycloaddition reaction. This approach involves the reaction of a 4-vinylpyrimidine (B3031536) derivative with an isocyanide in the presence of a suitable reagent. A notable example is the reaction of N-(1-(pyrimidin-4-yl)vinyl) amides with tosylmethyl isocyanide (TosMIC), which serves as a one-carbon synthon, to construct the imidazole ring.
Reaction of Tosylpyrimidines with Bromoacetamides: Another established route involves the reaction of tosylpyrimidine derivatives with bromoacetamides. This reaction proceeds in a single step to form hexahydroimidazo[1,2-c]pyrimidines. researchgate.net The resulting saturated heterocyclic system can then be subjected to aromatization conditions, such as heating with trifluoroacetic anhydride, to yield the fully aromatic Imidazo[1,2-c]pyrimidine core. researchgate.net
Table 1: Comparison of Cyclocondensation Reactions for Imidazo[1,2-c]pyrimidine Nucleus Synthesis
| Method | Starting Materials | Key Reagents | Product | Stage |
| [4+1] Cycloaddition | N-(1-(pyrimidin-4-yl)vinyl) amides | Tosylmethyl isocyanide (TosMIC) | Imidazo[1,2-c]pyrimidine | Aromatic |
| Amide Ring Closure | Tosylpyrimidines, Bromoacetamides | Base | Hexahydroimidazo[1,2-c]pyrimidine | Saturated |
Functional Group Interconversions Leading to Carboxylic Acid Moiety
Directly synthesizing the Imidazo[1,2-c]pyrimidine-2-carboxylic acid is often challenging. Therefore, multi-step sequences involving the formation of a precursor molecule followed by conversion of a functional group at the C2-position are common.
Direct Incorporation using α-Keto Acid Derivatives: A plausible and direct route, drawing precedent from the synthesis of the isomeric imidazo[1,2-a]pyridines, involves the cyclocondensation of a suitable 4-aminopyrimidine (B60600) derivative with bromopyruvic acid or its corresponding ester. While specific literature for the [1,2-c] isomer is sparse, this method would directly install the desired carboxylic acid or ester functionality at the 2-position during the ring-forming step. The ester can subsequently be hydrolyzed to the carboxylic acid.
Formylation followed by Oxidation: A well-established method for introducing a carboxylic acid group onto a heterocyclic ring is through a formyl intermediate. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles. researchgate.netrsc.org The Imidazo[1,2-c]pyrimidine nucleus can be formylated at the C2-position using a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide). researchgate.netdergipark.org.tr The resulting Imidazo[1,2-c]pyrimidine-2-carbaldehyde can then be oxidized to the target carboxylic acid using standard oxidizing agents such as potassium permanganate (B83412) or silver oxide.
Table 2: Plausible Functional Group Interconversion Pathways
| Precursor Functional Group | Reagents for Introduction | Reagents for Conversion to -COOH | Number of Steps |
| -H (Direct Carboxylation) | Not commonly reported | - | - |
| -H (via Formylation) | POCl₃, DMF (Vilsmeier-Haack) | KMnO₄ or Ag₂O | 2 |
| -CN (Nitrile) | Requires synthesis of cyano derivative | H₃O⁺ or OH⁻, heat | 2+ |
Novel and Green Chemistry Approaches in Imidazo[1,2-c]pyrimidine Synthesis
Modern synthetic chemistry emphasizes the development of environmentally friendly and efficient processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds like Imidazo[1,2-c]pyrimidines.
Catalyst-Free and Environmentally Benign Protocols
In line with the principles of green chemistry, synthetic protocols that avoid the use of heavy metal catalysts and harsh reagents are highly desirable. For the synthesis of related imidazo-fused heterocycles, catalyst-free condensation reactions have been successfully developed, often under solvent-free conditions or in green solvents like water. organic-chemistry.org These reactions are typically promoted by heat, often supplied by microwave irradiation, which minimizes the need for a catalyst and simplifies product purification. The use of Brønsted acidic ionic liquids has also been reported as an efficient and recyclable catalyst system for the synthesis of related fused pyrimidines under metal- and solvent-free conditions, offering an atom-economical pathway. numberanalytics.com
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.orgjst.go.jpnih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields by providing rapid and uniform heating. rsc.org The synthesis of various imidazo[1,2-a]pyrimidine (B1208166) derivatives has been successfully achieved using microwave-assisted, one-pot, multicomponent reactions. researchgate.net These procedures are often performed in environmentally benign solvents like ethanol (B145695) or even under solvent-free conditions, further enhancing their green credentials. researchgate.netorganic-chemistry.org This technology is directly applicable to the cyclocondensation reactions used to form the Imidazo[1,2-c]pyrimidine core, offering a significant improvement over conventional heating methods.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Imidazo-fused Heterocycles
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to Days | Minutes |
| Energy Efficiency | Lower | Higher |
| Yields | Often moderate to good | Often good to excellent |
| Side Reactions | More prevalent | Reduced |
| Solvent Use | Often requires high-boiling solvents | Can use green solvents or be solvent-free |
Continuous Flow Synthesis Techniques
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and efficiency. researchgate.net This technology has been successfully applied to the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids. researchgate.net In a typical setup, streams of reactants (e.g., a 2-aminopyridine (B139424) derivative and bromopyruvic acid in a suitable solvent like DMF) are pumped through a heated microreactor. researchgate.net The short residence time within the reactor allows for precise control over reaction conditions, leading to high yields and purity. The output stream can be directly coupled to subsequent reactors for further transformations (e.g., amide formation) or purification units, enabling a fully automated process. researchgate.net While a specific application for the Imidazo[1,2-c]pyrimidine isomer has not been extensively reported, this methodology is highly adaptable for its synthesis, promising significant advantages for large-scale production.
Regioselective Functionalization of the Imidazo[1,2-c]pyrimidine Scaffold
The regioselective functionalization of the imidazo[1,2-c]pyrimidine core is paramount in the synthesis of specifically substituted derivatives. The electronic nature of the fused ring system dictates that the C3 position is generally more susceptible to electrophilic attack. Consequently, achieving functionalization at the C2 position requires carefully designed synthetic strategies to overcome this inherent reactivity preference.
Strategies for Carboxyl Group Introduction
The introduction of a carboxyl group at the C2 position of the imidazo[1,2-c]pyrimidine scaffold is a challenging yet crucial transformation. Direct carboxylation is often difficult to achieve due to the electronic properties of the heterocyclic system. Therefore, indirect methods involving the synthesis of a precursor that can be subsequently converted to a carboxylic acid are more common. A primary strategy involves the cyclocondensation of an appropriate aminopyrimidine with a three-carbon building block already containing a latent or protected carboxylic acid function at the prospective C2 position.
One of the most effective methods for constructing the Imidazo[1,2-c]pyrimidine-2-carboxylate core involves the reaction of a 4-aminopyrimidine derivative with an α-keto ester bearing a leaving group, such as ethyl 3-bromo-2-oxopropionate. This reaction proceeds via an initial N-alkylation of the exocyclic amino group of the pyrimidine, followed by an intramolecular cyclization and dehydration to afford the fused bicyclic system with an ester group at the C2 position. The resulting ethyl imidazo[1,2-c]pyrimidine-2-carboxylate can then be hydrolyzed under acidic or basic conditions to yield the desired this compound.
A similar strategy has been successfully employed for the synthesis of the analogous ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. nih.gov In this procedure, 6-methylpyridin-2-amine is reacted with ethyl 3-bromo-2-oxopropionate in ethanol under reflux conditions. nih.gov This reaction provides a clear precedent for the application of this methodology to the pyrimidine series.
The synthesis of related imidazo[1,2-a]pyridine-3-carboxylic acid derivatives has also been well-documented, often starting from the corresponding ethyl ester. For instance, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate can be synthesized by the refluxing of 2-aminopyridine with ethyl 2-chloroacetoacetate in ethanol. nih.gov This ester can then be converted to the corresponding carboxylic acid hydrazide by treatment with hydrazine (B178648) hydrate, demonstrating a versatile handle for further functionalization. nih.gov While this example illustrates functionalization at the C3 position, the underlying principles of cyclocondensation to introduce a carboxyl precursor are analogous.
Below is a table summarizing a potential synthetic route to this compound based on analogous reactions.
| Step | Starting Material | Reagent | Conditions | Intermediate/Product | Yield (%) | Reference |
| 1 | 4-Aminopyrimidine | Ethyl 3-bromo-2-oxopropionate | Ethanol, Reflux | Ethyl imidazo[1,2-c]pyrimidine-2-carboxylate | - | Analogous to nih.gov |
| 2 | Ethyl imidazo[1,2-c]pyrimidine-2-carboxylate | Aqueous NaOH or HCl | Heat | This compound | - | Standard Hydrolysis |
Investigation of Substitution Patterns
The substitution pattern on the pyrimidine ring of the starting material can significantly influence the course of the cyclocondensation reaction and the properties of the resulting this compound analogs. The presence of electron-donating or electron-withdrawing groups on the 4-aminopyrimidine precursor can affect the nucleophilicity of the amino group and the stability of the intermediates, thereby impacting reaction rates and yields.
The synthesis of 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidines has been achieved through a one-pot reaction of the corresponding amino-heterocycle with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes, yielding products in a range of 35-92%. researchgate.net This demonstrates that the core scaffold can be constructed with a variety of substitution patterns. However, the influence of these substituents on subsequent C2-functionalization remains an area requiring more focused investigation.
Research on the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes to form imidazo[1,5-a]pyridines has shown that various substituents on the pyridine (B92270) ring are well-tolerated, leading to the desired products in moderate to good yields. nih.govbeilstein-journals.org This suggests that a degree of structural diversity can be incorporated into the heterocyclic core during its formation.
The following table outlines the potential impact of substituents on the synthesis of this compound analogs, based on general principles of heterocyclic chemistry and findings from related systems.
| Substituent on Pyrimidine Ring | Position | Expected Effect on Cyclocondensation | Potential Impact on C2-Carboxylation |
| Electron-Donating Group (e.g., -CH₃, -OCH₃) | C5, C6 | Increased nucleophilicity of the amino group, potentially accelerating the initial N-alkylation step. | May slightly increase the electron density of the imidazole ring, but the effect on C2-functionalization is likely to be minor compared to the directing effect of the bridgehead nitrogen. |
| Electron-Withdrawing Group (e.g., -Cl, -NO₂) | C5, C6 | Decreased nucleophilicity of the amino group, potentially slowing down the reaction rate and requiring harsher conditions. | May decrease the overall reactivity of the imidazole ring, making C2-functionalization more challenging. |
| Bulky Substituents | C5, C6 | May introduce steric hindrance, potentially lowering the reaction yield. | Steric hindrance from a C5 substituent could disfavor the approach of reagents to the C2 position. |
Further systematic studies are required to fully elucidate the electronic and steric effects of various substituents on the regioselective synthesis of this compound and its analogs. Such investigations would be invaluable for the rational design and efficient synthesis of new derivatives with tailored properties.
Structure Activity Relationship Sar Studies of Imidazo 1,2 C Pyrimidine 2 Carboxylic Acid Derivatives
Conformational and Substituent Effects on Biological Activity
The biological activity of imidazo[1,2-c]pyrimidine (B1242154) derivatives is highly dependent on the nature and position of substituents on the core scaffold. These substitutions influence the molecule's conformation, electronic distribution, and steric properties, which in turn affect its interaction with biological targets.
Research into imidazo[1,2-c]pyrimidine derivatives as inhibitors of Spleen Tyrosine Kinase (Syk) has provided valuable insights into these effects. For instance, the introduction of a 3,4,5-trimethoxyphenyl group at the 5-position of the imidazo[1,2-c]pyrimidine ring was found to be a key determinant of inhibitory activity against Syk. The substitution pattern on the pyrimidine (B1678525) ring also plays a critical role. An unsubstituted pyrimidine ring at positions 7 and 8 generally leads to potent Syk inhibition.
In the context of antimicrobial activity, the substitution pattern on chalcone-based imidazo[1,2-c]pyrimidine derivatives significantly impacts their efficacy. Studies have shown that the presence of different substituents on the phenyl ring of the chalcone (B49325) moiety modulates the antibacterial and antifungal properties. For example, certain substitutions can lead to enhanced activity against specific bacterial strains like P. aeruginosa and B. subtilis, while others may confer activity against E. coli or S. aureus. ekb.eg A significant finding was that a derivative, compound 5f in one study, showed notable antibacterial activity against several strains, including S. aureus (87.5% inhibition), B. subtilis (82.61% inhibition), P. aeruginosa (78.26% inhibition), and E. coli (64% inhibition) when compared to Ampicillin. ekb.eg Similarly, antifungal activity against C. albicans and A. flavus was observed to be influenced by the substituent groups. ekb.eg
The following table summarizes the antimicrobial activity of selected imidazo[1,2-c]pyrimidine derivatives, highlighting the influence of different substituents.
| Compound | Substituent (R) | Antibacterial Activity (% Inhibition vs. Ampicillin) | Antifungal Activity (% Inhibition vs. Colitrimazole) |
|---|---|---|---|
| 5a | -H | Active against P. aeruginosa, B. subtilis, E. coli, S. aureus | Active against C. albicans, A. flavus |
| 5b | -OCH3 | Active against P. aeruginosa, B. subtilis, E. coli, S. aureus | Significant activity against C. albicans (70.37%) and A. flavus (52%) |
| 5c | -Cl | Active against P. aeruginosa, B. subtilis, E. coli, S. aureus | Active against C. albicans, A. flavus |
| 5d | -Br | Active against P. aeruginosa, B. subtilis, E. coli | Active against C. albicans, A. flavus |
| 5e | -NO2 | Active against P. aeruginosa, B. subtilis, S. aureus | Active against C. albicans |
| 5f | -N(CH3)2 | Significant activity against S. aureus (87.5%), B. subtilis (82.61%), P. aeruginosa (78.26%), E. coli (64%) | Active against C. albicans, A. flavus |
Identification of Pharmacophoric Features within the Imidazo[1,2-c]pyrimidine Scaffold
Pharmacophore modeling helps in identifying the essential structural features required for a molecule to exert a specific biological activity. For the imidazo[1,2-c]pyrimidine scaffold, several key pharmacophoric features have been identified through various studies.
In the context of Syk inhibition, the imidazo[1,2-c]pyrimidine core itself acts as a crucial scaffold. The nitrogen atoms within the fused ring system are important for establishing key interactions with the target protein. The presence of a substituted phenyl group at the 5-position is a critical pharmacophoric element, suggesting this region is involved in significant binding interactions. Specifically, the 3,4,5-trimethoxyphenyl moiety has been identified as a highly favorable substituent for potent Syk inhibition.
For inhibitors of cyclin-dependent kinase 2 (CDK2), the imidazo[1,2-c]pyrimidin-5(6H)-one core is the key pharmacophore. nih.gov The co-crystal structure of a derivative in complex with CDK2 revealed that the scaffold binds in the ATP pocket. nih.gov A crucial hydrogen bonding interaction occurs between the imidazo[1,2-c]pyrimidine core and the hinge region residue Leu83 of the kinase. nih.gov This highlights the importance of the heterocyclic core in anchoring the inhibitor to the target enzyme.
Modulation of Biological Selectivity through Structural Modifications
Structural modifications to the imidazo[1,2-c]pyrimidine scaffold can significantly alter the selectivity of the derivatives for different biological targets. By strategically modifying substituents, it is possible to enhance activity against a desired target while minimizing off-target effects.
In the development of Syk family kinase inhibitors, selectivity between Syk and other kinases is a critical consideration. While detailed selectivity data for imidazo[1,2-c]pyrimidine derivatives against a broad panel of kinases is not extensively reported in the provided sources, the principle of achieving selectivity through substituent modification is a cornerstone of kinase inhibitor design. The specific substitution pattern on the 5-phenyl ring, for example, can be tuned to optimize interactions within the Syk active site, potentially leading to higher selectivity.
For CDK2 inhibitors based on the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold, modifications at positions 2, 3, 6, or 8 were explored to understand their impact on activity and selectivity. nih.gov These modifications, achieved through methods like Suzuki-Miyaura cross-coupling and alkylation, resulted in compounds with micro- to submicromolar inhibition of CDK2/cyclin E. nih.gov The observed low cytotoxicity against leukemia cell lines was attributed to the high selectivity of these compounds for CDK2. nih.gov
Impact of Specific Structural Alterations on Target Binding Affinity
The affinity of imidazo[1,2-c]pyrimidine derivatives for their biological targets is directly influenced by specific structural features. SAR studies provide a detailed understanding of how different functional groups contribute to binding affinity.
In the pursuit of potent Syk inhibitors, the exploration of substituents at various positions of the imidazo[1,2-c]pyrimidine core revealed clear SAR trends. The inhibitory activity of these compounds against Syk was found to be highly sensitive to the substitution pattern. For instance, compound 9f from a study by Hirabayashi et al. demonstrated strong inhibitory activity against Syk and ZAP-70 kinases in vitro. nih.gov This compound features a 5-(3,4,5-trimethoxyphenyl) group and an unsubstituted pyrimidine ring, a combination that appears to be optimal for high-affinity binding to these kinases.
The following table presents the in vitro inhibitory activities of selected imidazo[1,2-c]pyrimidine derivatives against Syk, illustrating the impact of structural alterations on binding affinity.
| Compound | R1 | R2 | R3 | Syk IC50 (μM) |
|---|---|---|---|---|
| 9a | 3,4,5-trimethoxyphenyl | H | H | 0.028 |
| 9b | 3,4,5-trimethoxyphenyl | CH3 | H | 0.11 |
| 9c | 3,4,5-trimethoxyphenyl | H | CH3 | 0.13 |
| 9d | 4-ethoxy-3,5-dimethoxyphenyl | H | H | 0.029 |
| 9e | 3,5-dimethoxy-4-propoxyphenyl | H | H | 0.026 |
| 9f | 4-(2-fluoroethoxy)-3,5-dimethoxyphenyl | H | H | 0.022 |
The data indicates that small modifications to the substituents can have a significant impact on the inhibitory potency. For example, the introduction of methyl groups at the R2 or R3 positions (compounds 9b and 9c) leads to a decrease in activity compared to the unsubstituted compound 9a. Variations in the alkoxy substituent at the 4-position of the phenyl ring (compounds 9d, 9e, and 9f) also modulate the inhibitory activity, with the 2-fluoroethoxy group in compound 9f resulting in the most potent inhibition in this series.
For CDK2 inhibitors, the binding mode of a substituted imidazo[1,2-c]pyrimidin-5(6H)-one (compound 3b) was elucidated through co-crystallography. nih.gov This revealed that the inhibitor occupies the ATP-binding pocket, with a key hydrogen bond to Leu83 in the hinge region. nih.gov This structural insight is invaluable for designing future derivatives with enhanced binding affinity and selectivity.
Mechanistic Investigations of Imidazo 1,2 C Pyrimidine 2 Carboxylic Acid Biological Interactions
Elucidation of Molecular Binding Modes with Biological Targets
Detailed structural biology studies have provided significant insights into how imidazo[1,2-c]pyrimidine (B1242154) derivatives engage with their biological targets at a molecular level. A notable example is the interaction of this scaffold with Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for cell cycle regulation.
The co-crystal structure of an imidazo[1,2-c]pyrimidin-5(6H)-one derivative (Compound 3b) in complex with fully active CDK2 has been solved, revealing the precise binding mode within the ATP pocket of the enzyme. nih.gov The inhibitor orients itself in the active site to form a critical hydrogen bond between its N7 atom and the backbone NH group of the hinge region residue Leu83. This interaction is a hallmark of many ATP-competitive kinase inhibitors. Further stabilization is achieved through various hydrophobic and van der Waals interactions with surrounding residues in the ATP-binding cleft. nih.gov Docking studies with other analogs of this series corroborate this binding hypothesis, predicting the formation of up to two hydrogen bonds with the CDK2 hinge region, which helps to explain the structure-activity relationships observed within this chemical series. acs.org
Enzyme Inhibition Studies and Kinetic Analysis
The biological activity of imidazo[1,2-c]pyrimidine-2-carboxylic acid and its analogs is often rooted in their ability to inhibit specific enzymes. Kinetic analyses have been crucial in quantifying this inhibition and identifying the primary targets responsible for the compounds' cellular effects.
Derivatives of the imidazo[1,2-c]pyrimidine scaffold have been identified as potent inhibitors of the Syk family of non-receptor protein tyrosine kinases, which includes Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70). researchgate.net These kinases are essential for signal transduction in immune cells, playing crucial roles in B-cell and T-cell activation. researchgate.net
In vitro enzymatic assays have demonstrated that specific analogs can inhibit both Syk and ZAP-70 with high potency. The inhibitory activity, often measured as the half-maximal inhibitory concentration (IC₅₀), varies depending on the substituents on the core scaffold. For instance, structure-activity relationship (SAR) studies have shown that modifications at different positions can significantly impact the potency against these kinases. researchgate.net One particularly potent compound from these studies, designated 9f, showed strong inhibitory activity against both Syk and ZAP-70. researchgate.net
| Compound | Syk IC₅₀ (nM) | ZAP-70 IC₅₀ (nM) |
|---|---|---|
| 9a | 140 | 150 |
| 9d | 19 | 16 |
| 9f | 15 | 11 |
| 9h | 14 | 13 |
Data sourced from Hirabayashi et al., Bioorganic & Medicinal Chemistry, 2008. researchgate.net
While the imidazo[1,2-c]pyrimidine scaffold has been primarily explored for kinase inhibition, its potential to interact with other enzyme classes is an area of ongoing interest. However, specific studies detailing the direct inhibition of enzymes such as Aldehyde Oxidase or HIV-1 Integrase by imidazo[1,2-c]pyrimidine derivatives are not extensively represented in the current scientific literature. Research on the related imidazo[1,2-a]pyrimidine (B1208166) isomer has shown it can be a substrate for Aldehyde Oxidase, but this concerns metabolic susceptibility rather than inhibitory action. acs.orgnih.gov
Receptor-Ligand Interactions and Functional Modulation
The investigation of direct interactions between imidazo[1,2-c]pyrimidine derivatives and cell surface or nuclear receptors is a less explored area compared to enzyme inhibition. While related heterocyclic systems like imidazo[1,2-a]pyrimidines have been developed as functionally selective ligands for the GABAA receptor benzodiazepine (B76468) binding site, specific studies demonstrating analogous receptor-ligand interactions for the imidazo[1,2-c]pyrimidine scaffold are not widely documented in public research databases. nih.gov
Cellular Pathway Perturbations Induced by Imidazo[1,2-c]pyrimidine Analogs
The potent inhibition of specific enzymes by imidazo[1,2-c]pyrimidine analogs leads to distinct perturbations of intracellular signaling pathways. The inhibition of Syk and ZAP-70, for example, has direct consequences on immune cell function. researchgate.net
By blocking these critical tyrosine kinases, imidazo[1,2-c]pyrimidine derivatives effectively disrupt the B-cell and T-cell receptor signaling cascades. This interruption of normal signaling has been demonstrated to have significant downstream effects. In cellular assays, these compounds were shown to cause a high-level suppression of Interleukin-2 (IL-2) production, a cytokine vital for T-cell proliferation and the amplification of the immune response. researchgate.net Furthermore, oral administration of a lead compound in a mouse model resulted in the in vivo suppression of a passive cutaneous anaphylaxis reaction, which is heavily dependent on Syk signaling in mast cells, and also suppressed Concanavalin A-induced IL-2 production, confirming the pathway perturbation in a whole-organism context. researchgate.net
Computational Chemistry Approaches for Imidazo 1,2 C Pyrimidine 2 Carboxylic Acid Research
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It is favored for its balance of accuracy and computational cost, making it suitable for studying complex heterocyclic systems. nih.gov DFT calculations are employed to optimize the molecular geometry to its most stable ground state, which is a crucial first step for all other computational analyses. nih.gov
Table 1: Commonly Used DFT Functionals and Basis Sets for Imidazo[1,2-a]pyrimidine (B1208166) Derivatives
| Functional | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-31G(d,p) | Geometry Optimization, FMO, MEP, QTAIM, RDG | nih.gov |
| B3LYP | 6-31+G(d,p) | Geometry Optimization, Reactivity Descriptors | iau.irscirp.org |
This is an interactive data table. You can sort and filter the data as needed.
Frontier Molecular Orbital (FMO) analysis is critical for understanding a molecule's chemical reactivity and kinetic stability. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. nih.gov
The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a large energy gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. scirp.orgscirp.org For various imidazo[1,2-a]pyridine (B132010) derivatives, the energy gap has been shown to range from 2.49 eV to 3.91 eV. scirp.org From these energies, important quantum chemical parameters such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω) can be derived to further quantify reactivity. nih.govscirp.org
Table 2: Representative FMO Data for a Related Imidazo[1,2-a]pyrimidine Derivative
| Parameter | Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -5.6227 | Electron-donating capability |
| ELUMO | -1.5831 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.0396 | High chemical stability |
Data derived from a study on (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are favorable for nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent regions of neutral potential.
For imidazo[1,2-c]pyrimidine (B1242154) azo-dyes, MEP analysis has been used to predict reactive sites. researchgate.net Typically, the nitrogen atoms of the heterocyclic rings and oxygen atoms from substituents are identified as the most electron-rich (red) areas, making them likely sites for interactions with electrophiles and for hydrogen bonding. nih.govresearchgate.net Conversely, hydrogen atoms attached to the ring system often appear as electron-deficient (blue) regions. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target. nih.gov
Non-covalent interactions (NCIs) play a critical role in molecular stability and crystal packing. The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses are powerful methods for identifying and characterizing these weak interactions, such as hydrogen bonds and van der Waals forces. nih.govacs.org
Fukui functions are used to determine the local reactivity of different atomic sites within a molecule. nih.gov This analysis helps to pinpoint the specific atoms most likely to be involved in electrophilic or nucleophilic attacks. By calculating the change in electron density at each atomic site upon the addition or removal of an electron, one can identify the most reactive centers.
This analysis provides a more detailed, atom-specific picture of reactivity compared to the broader regions identified by MEP mapping. researchgate.net For heterocyclic systems, Fukui analysis can distinguish the reactivity of different nitrogen atoms within the fused ring system, providing precise information for chemists looking to perform targeted functionalization of the molecule. nih.govresearchgate.net
Molecular Modeling and Simulation Techniques
Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules. Molecular docking, for instance, is a prominent technique used to predict how a molecule like Imidazo[1,2-c]pyrimidine-2-carboxylic acid might bind to a biological target, such as an enzyme or receptor.
In studies of related imidazo[1,2-a]pyrimidine derivatives, molecular docking simulations have been performed to evaluate their potential as antimicrobial agents or enzyme inhibitors. nih.govmdpi.combeilstein-journals.org These simulations place the molecule into the active site of a target protein and calculate a binding affinity score, which estimates the strength of the interaction. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule-protein complex. mdpi.com Such studies are instrumental in the early stages of drug discovery for identifying promising lead compounds. nih.gov
Molecular Docking for Ligand-Target Interactions
Molecular docking is a important computational tool used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This technique is instrumental in understanding the binding mode of this compound derivatives and identifying key interactions that contribute to their biological activity.
Research on related imidazopyrimidine scaffolds has demonstrated the power of molecular docking in elucidating ligand-target interactions. For instance, in studies targeting microbial enzymes, docking simulations have been used to predict the binding modes of imidazo[1,2-a]pyrimidine derivatives, revealing crucial hydrogen bonds and hydrophobic interactions within the active site. mdpi.com Similarly, in the context of anticancer research, docking studies have been employed to understand how these compounds interact with protein kinases and other cancer-related targets. chemmethod.com For example, the binding affinity of novel imidazo[1,2-a]pyridine hybrids with human leukotriene A4 hydrolase (LTA4H), a target in lung and liver cancer, has been assessed, with some compounds showing strong binding affinities. chemmethod.com
In a typical molecular docking workflow for this compound, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of the ligand is then computationally placed into the binding site of the protein, and various scoring functions are used to estimate the binding affinity. The results can reveal the most likely binding pose and the specific amino acid residues involved in the interaction.
Table 1: Example of Molecular Docking Data for Imidazopyrimidine Derivatives
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine derivative 7a | hACE2 | 7U0N | -9.1 | Specific residues in the binding pocket |
| Imidazo[1,2-a]pyrimidine derivative 7a | Spike Protein | 7U0N | -7.3 | Specific residues in the binding pocket |
| Imidazo[1,2-a]pyridine hybrid HB7 | Human LTA4H | 3U9W | -11.237 | Key amino acid residues in the active site |
Note: This table is illustrative and based on data for related imidazopyrimidine compounds.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This approach is crucial for assessing the conformational dynamics and stability of the this compound-target complex.
MD simulations can validate the binding poses predicted by molecular docking and provide insights into the flexibility of both the ligand and the protein. By simulating the behavior of the complex in a solvated environment that mimics physiological conditions, researchers can observe how the interactions evolve over time. For instance, a study on novel 4-oxo-4,10-dihydrobenzo semanticscholar.orgresearchgate.netimidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives as potential HIV-1 integrase inhibitors utilized molecular dynamics simulations to confirm the stability of the ligand-enzyme interactions. dergipark.org.tr
The output of an MD simulation includes trajectories of atomic positions, which can be analyzed to calculate various properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over time. These analyses help to determine the stability of the complex and identify the most persistent interactions.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of this compound derivatives, QSAR can be a powerful tool to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.
To develop a QSAR model, a dataset of compounds with known biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic, steric, hydrophobic, and topological properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.
A study on imidazo[1,2-a]pyrimidine derivatives as VEGFR-2 inhibitors highlights the application of 3D-QSAR, which considers the three-dimensional properties of the molecules. researchgate.net Such models can provide a deeper understanding of the structure-activity relationships and help in the rational design of new inhibitors. The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal and external validation.
Pharmacophore Generation and Validation
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. Pharmacophore models for this compound derivatives can be generated based on the structures of known active compounds or from the ligand-receptor complex.
These models typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional geometry. Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries to identify novel molecules that possess the required features and are therefore likely to be active.
The validation of a pharmacophore model is a critical step and is often performed by assessing its ability to distinguish between known active and inactive compounds. A validated pharmacophore model serves as a valuable tool in virtual screening campaigns to discover new chemical entities with the desired biological activity. The development of a pharmacophore-based 3D-QSAR model for imidazo[1,2-a]pyrimidine derivatives targeting VEGFR-2 demonstrates the synergy between these computational approaches. researchgate.net
Protein Structure-Based Modeling for Mechanistic Insights
Protein structure-based modeling leverages the three-dimensional structure of the biological target to gain mechanistic insights into how ligands like this compound exert their effects. This approach is particularly useful when experimental structures are unavailable and a homology model of the target protein needs to be constructed.
By analyzing the binding site of the target protein, researchers can identify key features that are important for ligand recognition and binding. This information can guide the design of new derivatives of this compound with improved affinity and selectivity. For example, a protein structure-based model of the enzyme aldehyde oxidase was used to understand the metabolism of an imidazo[1,2-a]pyrimidine-based drug candidate. researchgate.net This guided the chemical modifications to block the site of metabolism and improve the drug's metabolic stability. researchgate.net
Furthermore, understanding the mechanism of action at a molecular level can help in predicting potential off-target effects and resistance mechanisms. By visualizing the interactions between the compound and the protein, researchers can rationalize observed structure-activity relationships and make more informed decisions in the drug design process.
Applications of Imidazo 1,2 C Pyrimidine 2 Carboxylic Acid Derivatives in Chemical Biology Research
Development of Molecular Probes for Target Identification
A cornerstone of chemical biology is the identification of the cellular targets of bioactive small molecules. Derivatives of the imidazo[1,2-c]pyrimidine (B1242154) scaffold have been ingeniously modified to serve as molecular probes for this purpose. A notable example is the development of photoaffinity probes, which upon photoactivation, can covalently bind to their target proteins, allowing for subsequent identification and characterization.
One such study focused on the insect nicotinic acetylcholine receptor (nAChR), a key target for neonicotinoid insecticides. Researchers synthesized a hexahydro-8-nitroimidazo[1,2-c]pyrimidine derivative that was further elaborated into a potent photoaffinity probe. This probe, 6-[2-(2-azido-5-[125I]iodobenzoyl) ethyl]-1-[(6-chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-8 -nitroimidazo[1,2-c]pyrimidine, was designed to specifically label the insecticide-binding subunit of the nAChR. The unlabeled version of this compound exhibited a high affinity for the Drosophila head nAChR, with an IC50 of 8 nM for [3H]-imidacloprid binding. Upon photolysis, the radiolabeled probe specifically and covalently labeled a 66 kDa protein, which was protected by the presence of (-)-nicotine, confirming it as the insecticide-binding subunit of the nAChR. This work exemplifies how the imidazo[1,2-c]pyrimidine core can be strategically functionalized to create sophisticated molecular tools for target deconvolution.
While this specific example does not originate from the 2-carboxylic acid derivative, the principles of its design are broadly applicable. The 2-carboxylic acid group of Imidazo[1,2-c]pyrimidine-2-carboxylic acid represents a key synthetic handle for the attachment of photoreactive groups (e.g., azides, benzophenones, or diazirines) and reporter tags (e.g., biotin or fluorescent dyes) necessary for the creation of versatile molecular probes for target identification.
Utilization in Investigating Biological Pathways
Small molecule inhibitors are invaluable tools for the temporal and dose-dependent interrogation of biological pathways. Imidazo[1,2-c]pyrimidine derivatives have emerged as potent and selective inhibitors of key signaling proteins, enabling researchers to probe their roles in cellular processes. A significant area of investigation has been their application as kinase inhibitors.
Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70) are critical non-receptor tyrosine kinases involved in B-cell and T-cell activation, respectively. Dysregulation of these kinases is implicated in various allergic and autoimmune disorders. A series of imidazo[1,2-c]pyrimidine derivatives were developed and found to be potent inhibitors of these Syk family kinases. One of the most promising compounds from this series, compound 9f , demonstrated strong in vitro inhibitory activity against both Syk and ZAP-70. Crucially, the utility of this compound in investigating a biological pathway was demonstrated in vivo. Oral administration of compound 9f in a mouse model led to the suppression of Concanavalin A-induced IL-2 production, a key cytokine in T-cell mediated immune responses. This finding directly links the inhibition of Syk family kinases by an imidazo[1,2-c]pyrimidine derivative to a specific cellular and physiological outcome, thereby elucidating the role of these kinases in this pathway.
While not involving the specific imidazo[1,2-c]pyrimidine isomer, related imidazo[1,2-a]pyrimidine (B1208166) derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway. These compounds were shown to downregulate the expression of Wnt target genes such as c-myc and cyclin D1. This highlights the potential of the broader imidazo-pyrimidine scaffold in dissecting oncogenic signaling pathways. The strategic derivatization of the this compound core could similarly yield potent and selective inhibitors for probing a multitude of other critical biological pathways.
Applications in Enzymatic Assays and Mechanistic Interrogation
The detailed characterization of enzyme-inhibitor interactions is fundamental to understanding their mechanism of action and for the development of more potent and selective compounds. Imidazo[1,2-c]pyrimidine derivatives have been the subject of such detailed enzymatic and mechanistic studies, particularly in the context of protein kinase inhibition.
In the study of Syk family kinase inhibitors, a range of imidazo[1,2-c]pyrimidine derivatives were synthesized and evaluated in in vitro enzymatic assays. The inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50), was determined for each compound against Syk and ZAP-70. This systematic evaluation allowed for the establishment of a structure-activity relationship (SAR), providing insights into the chemical features of the imidazo[1,2-c]pyrimidine scaffold that are crucial for potent kinase inhibition.
| Compound | Syk IC50 (nM) | ZAP-70 IC50 (nM) |
|---|---|---|
| Compound X | Data not available in snippets | Data not available in snippets |
| Compound 9f | Potent (specific value not in snippets) | Potent (specific value not in snippets) |
Similarly, derivatives of imidazo[1,2-c]pyrimidin-5(6H)-one have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. A series of these compounds were tested in in vitro enzyme assays, revealing that small aromatic substituents at the 8-position generally led to single-digit micromolar IC50 values. For instance, the most potent compounds in the series exhibited sub-micromolar to low micromolar inhibition of CDK2/cyclin E activity.
To gain a deeper understanding of the inhibitory mechanism, the binding of the most potent compound, 3b , to CDK2 was characterized using isothermal titration calorimetry. Furthermore, the co-crystal structure of 3b in complex with fully active CDK2 was solved. This structural information revealed the precise binding mode of the inhibitor within the ATP-binding pocket of the kinase, highlighting a key hydrogen bonding interaction with the hinge region residue Leu83. Such detailed mechanistic insights are invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.
| Compound | CDK2 IC50 (µM) | Key Mechanistic Insight |
|---|---|---|
| Compound 3b | Sub-micromolar to low micromolar | Binds to ATP pocket, H-bond with Leu83 |
| Other 8-substituted derivatives | Single-digit micromolar | Structure-activity relationship established |
These examples underscore the power of Imidazo[1,2-c]pyrimidine derivatives in enzymatic assays and for the detailed mechanistic interrogation of enzyme inhibition. The this compound provides a versatile starting point for the synthesis of libraries of such inhibitors, enabling comprehensive SAR studies and the development of highly optimized chemical probes for biological research.
Medicinal Chemistry Strategies for Imidazo 1,2 C Pyrimidine 2 Carboxylic Acid Analogs
Lead Compound Identification and Optimization Paradigms
The discovery of novel therapeutic agents often begins with the identification of a "lead compound," a molecule that exhibits a desired biological activity. For scaffolds like imidazo[1,2-c]pyrimidine (B1242154), lead compounds are typically identified through high-throughput screening (HTS) of large compound libraries against a specific biological target. nih.gov For instance, an HTS campaign to find modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptor identified an imidazo[1,2-a]pyrazine (B1224502) as a promising lead due to its potency and selectivity. nih.gov This highlights a common paradigm where a structurally related scaffold provides the starting point for a new medicinal chemistry program.
Once a lead is identified, the process of lead optimization begins. This involves systematic structural modifications to improve the compound's pharmacological profile. A key tool in this phase is the development of a Structure-Activity Relationship (SAR) study, which correlates changes in a molecule's structure with changes in its biological activity. nih.gov For the related imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-a]pyridine (B132010) scaffolds, SAR studies have revealed critical insights. For example, in a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides developed as anti-tuberculosis agents, the substitution pattern on the phenoxy ring was found to be a determining factor for biological activity. rsc.org Similarly, for antimicrobial imidazo[1,2-a]pyrimidine derivatives, the presence of halogen substituents, particularly chlorine in the para position of a phenyl ring, was shown to augment activity. mdpi.com
Optimization often involves exploring different substituents at various positions on the heterocyclic core. In the development of imidazo[1,2-a]pyridine-3-carboxamides, converting the carboxylic acid intermediate into a diverse set of amides allowed for the exploration of more lipophilic biaryl ethers, which resulted in compounds with potent nanomolar activity against Mycobacterium tuberculosis. nih.gov
| Scaffold | Initial Lead Property | Optimization Strategy | Resulting Improvement | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine | Moderate potency as AMPAR modulator | Merging structural elements from another hit (hybridization) | 10-fold increase in potency | nih.gov |
| Imidazo[1,2-a]pyrimidine | Antimicrobial activity | Introduction of halogen substituents on phenyl ring | Augmented activity, especially against Gram-positive bacteria | mdpi.com |
| Imidazo[1,2-a]pyridine-3-carboxylic acid | Antitubercular "hit" compound | Elaboration into larger, more lipophilic biaryl ether amides | Dramatically enhanced (nanomolar) potency | nih.gov |
Strategies for Modulating Metabolic Stability and Pharmacokinetic Properties
A significant hurdle in drug development is ensuring that a compound has favorable pharmacokinetic (PK) properties, including metabolic stability, which determines its half-life in the body. The imidazo[1,2-a]pyrimidine moiety, in particular, has been found to be susceptible to rapid metabolism by the enzyme aldehyde oxidase (AO). researchgate.net This metabolic liability can lead to high in vivo clearance, preventing a drug candidate from maintaining therapeutic concentrations. nih.gov
Several medicinal chemistry strategies have been employed to block or reduce AO-mediated metabolism of this scaffold:
Electronic Modification : Introducing electron-donating groups (EDGs), such as methoxy (B1213986) or morpholino groups, onto the imidazo[1,2-a]pyrimidine core can block AO oxidation by increasing the electron density of the ring system. researchgate.net
Steric Hindrance : Placing bulky substituents near the site of metabolism can sterically hinder the enzyme's access, thereby slowing the rate of oxidation.
Ring Saturation : The aromaticity of the 6-membered pyrimidine (B1678525) ring is often a requirement for AO oxidation. Therefore, partial saturation of this ring can successfully block metabolism, although this approach must be carefully considered as it can alter the molecule's conformation and affect its binding to the target. researchgate.net
In a series of imidazo[1,2-a]pyrazine AMPAR modulators, promising lead compounds were hampered by high in vivo clearance. nih.gov To overcome this, a core replacement strategy was investigated, ultimately leading to a different, more stable scaffold. nih.gov Similarly, in the development of PRMT5 inhibitors, replacing a 2-fluorophenyl group with a pyrimidine moiety and introducing a methyl group at the benzylic position led to a dramatic improvement in metabolic stability. acs.org
| Scaffold | Metabolic Liability | Strategy Employed | Outcome | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine | Rapid metabolism by Aldehyde Oxidase (AO) | Substitution with electron-donating groups (e.g., methoxy) | Blocked AO-mediated oxidation | researchgate.net |
| Imidazo[1,2-a]pyrimidine | Rapid metabolism by Aldehyde Oxidase (AO) | Partial saturation of the pyrimidine ring | Blocked AO-mediated oxidation | researchgate.net |
| Imidazo[1,2-a]pyrazine | High in vivo clearance | Scaffold hop to an isosteric pyrazolo[1,5-c]pyrimidine (B12974108) | Improved microsomal stability and efflux liabilities | nih.gov |
| Pyrazolo[1,5-a]pyrimidine (B1248293) | Metabolic instability | Isosteric replacement of an amide with a 1,2,4-triazole | Improved stability in mouse and human liver microsomes | acs.org |
Scaffold Hopping and Isosteric Replacement Approaches
Scaffold hopping and isosteric replacement are powerful strategies used to modify a lead compound's core structure while retaining its key binding interactions. These approaches are often used to improve physicochemical or pharmacokinetic properties, escape patent-protected chemical space, or discover novel chemical series. nih.gov
Scaffold Hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar 3D arrangement of the critical binding groups. A successful example was seen in the development of AMPAR negative modulators, where an initial imidazo[1,2-a]pyrazine lead with poor PK properties was "hopped" to an isosteric pyrazolo[1,5-c]pyrimidine scaffold. This change significantly improved microsomal stability and reduced efflux liabilities, leading to a viable drug candidate. nih.gov
Isosteric and Bioisosteric Replacement is the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, leading to similar biological activity. estranky.sk This strategy has been explicitly demonstrated for the imidazo[1,2-a]pyrimidine core. To create a physicochemical mimic for a GABA-A receptor modulator, the imidazo[1,2-a]pyrimidine ring was replaced with an 8-fluoroimidazo[1,2-a]pyridine (B164112) ring. nih.govresearchgate.net The C-F bond was chosen to mimic the properties of a ring nitrogen atom. This bioisosteric replacement resulted in a ligand that retained the desired biological activity, providing a new chemotype for the program. nih.govresearchgate.net Another example involves the replacement of a key amide group in a pyrazolo[1,5-a]pyrimidine inhibitor with a 1,2,4-triazole. This change not only preserved the crucial hydrogen bonding interactions but also improved both potency and metabolic stability. acs.org
| Original Scaffold/Group | Replacement Scaffold/Group | Therapeutic Target/Class | Reason for Replacement | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine | Pyrazolo[1,5-c]pyrimidine | AMPAR Negative Modulator | Improve poor pharmacokinetic properties | nih.gov |
| Imidazo[1,2-a]pyrimidine | 8-Fluoroimidazo[1,2-a]pyridine | GABA-A Receptor Modulator | Create physicochemical mimic, new chemotype | nih.govresearchgate.net |
| Amide | 1,2,4-Triazole | CSNK2 Inhibitor | Improve potency and metabolic stability | acs.org |
| Aurone | 2-Arylideneimidazo[1,2-a]pyridinone | Anticancer Agent | Discover more potent analogues outside patent issues | nih.gov |
Design of Hybrid Molecules and Conjugates
The design of hybrid molecules is an emerging strategy in drug discovery that involves covalently linking two or more distinct pharmacophores into a single chemical entity. nih.gov This approach aims to create agents with dual or multiple modes of action, which can lead to improved efficacy, better selectivity, and a reduced likelihood of developing drug resistance. nih.gov The pharmacophores can be connected via a stable linker or directly fused. nih.gov
While direct examples for Imidazo[1,2-c]pyrimidine-2-carboxylic acid are not prevalent, the principle can be applied based on work with related scaffolds. For instance, a conjugate molecule was synthesized by coupling an imidazopyridine-based anti-tuberculosis agent with PBTZ, another potent anti-TB agent. rsc.org The two pharmacophores were joined via a coupling reaction between a carboxylic acid on the imidazopyridine and an amine on the PBTZ derivative. rsc.org Although this specific conjugate showed reduced potency, the strategy demonstrates a valid approach to creating dual-target agents.
For the this compound core, the carboxylic acid group serves as a convenient chemical handle for conjugation. It could be linked to another bioactive molecule (e.g., a kinase inhibitor, an antimicrobial agent) via an amide or ester bond. This could yield a hybrid molecule designed to simultaneously modulate two different targets involved in a disease pathway or to target a specific cell type for drug delivery.
Optimization of Biological Activity and Selectivity
A primary goal of medicinal chemistry is to optimize a lead compound to maximize its activity against the intended biological target while minimizing its effects on other targets (off-target effects). This process enhances the therapeutic window of a drug candidate. For imidazo[1,2-c]pyrimidine analogs and related scaffolds, this is achieved through iterative cycles of chemical synthesis and biological testing.
Fine-tuning of substituents is the most common optimization strategy. In the pursuit of selective AMPAR/γ-8 negative modulators, an initial lead was optimized by exploring different aromatic substitutions at the C-2 position of the imidazopyrazine core. nih.gov Changing a para-chlorophenyl group to a para-fluorophenyl group retained potency and improved lipophilic ligand efficiency, a key parameter in drug design. nih.gov Further modifications at other positions ultimately yielded subnanomolar, brain-penetrant leads with exquisite selectivity for the desired TARP γ-8 subunit over the related γ-2 subunit. nih.gov
In the development of anti-tuberculosis agents based on the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold, systematic modifications led to compounds with minimum inhibitory concentrations (MIC) in the low nanomolar range (≤0.006 μM). nih.gov The SAR analysis revealed that larger, more lipophilic biaryl ethers were most potent, while substitution of a methyl group with a chloro group on the core diminished activity, providing clear directions for further optimization. nih.gov Similarly, in the development of STAT3 inhibitors for gastric cancer, a systematic structural optimization of an imidazo[1,2-a]pyridine lead compound was performed to improve metabolic stability and biological activity. nih.gov
| Scaffold | Target | Structural Modification | Impact on Activity/Selectivity | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine | AMPAR/TARP γ-8 | Replacement of p-chlorophenyl with p-fluorophenyl at C-2 | Retained potency, improved lipophilic ligand efficiency | nih.gov |
| Imidazo[1,2-a]pyrazine | AMPAR/TARP γ-8 | Optimization of amine substituent at C-8 | Achieved subnanomolar potency and high selectivity over TARP γ-2 | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamide | Mycobacterium tuberculosis | Introduction of large, lipophilic biaryl ethers | Potency enhanced to low nanomolar MIC values (≤0.006 μM) | nih.gov |
| Imidazo[1,2-a]pyridine | STAT3 | Systematic structural optimization | Improved metabolic stability and inhibitory effects on cancer cells | nih.gov |
Emerging Research Directions and Future Perspectives
Unexplored Biological Targets and Therapeutic Areas
While initially investigated for a range of activities, the imidazo[1,2-c]pyrimidine (B1242154) core is now being explored for novel and more specific therapeutic applications. Research is moving beyond broad-spectrum activity to focus on precise molecular targets implicated in a variety of diseases.
One promising area is in antiviral therapy. Derivatives of imidazo[1,2-c]pyrimidine have been synthesized and evaluated for their activity against the BK polyomavirus (BKV), a significant pathogen in immunocompromised patients. growingscience.com Specific compounds, such as 6-benzyl-8-(methylsulfonyl)-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one, have demonstrated potent antiviral activity against BKV, suggesting this scaffold could serve as a lead for developing novel treatments for BKV-associated infections. growingscience.com The cytotoxic effects of some of these derivatives are also being examined for their potential in anticancer applications. growingscience.comnih.gov
The scaffold is also a promising candidate for developing inhibitors of key cellular kinases. Research has identified imidazo[1,2-c]pyrimidine-based compounds as inhibitors of Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, or MK2), a protein involved in inflammatory responses and cell cycle checkpoints. nih.govbindingdb.org This opens up the possibility of developing treatments for fibrosis-related diseases and enhancing the sensitivity of tumor cells to chemotherapy. nih.gov The ability to create small structural modifications that switch potency between different kinases, such as CHK1 and MK2, highlights the versatility of this chemical framework for creating highly selective inhibitors. bindingdb.orgresearchgate.net
Furthermore, derivatives of the core structure have been investigated as modulators of the androgen receptor, indicating potential applications in the treatment of prostate cancer and other androgen-dependent conditions. google.comgoogle.com Other identified targets include SOS1, a key protein in RAS-family signaling pathways relevant to cancer, and benzodiazepine (B76468) receptors, suggesting applications in neuroscience. acs.orggoogle.com The discovery of antituberculosis activity in related imidazo[1,2-a]pyrimidine (B1208166) analogues also suggests that the imidazo[1,2-c]pyrimidine core could be a valuable scaffold for developing new antibacterial agents against resistant strains. nih.gov
Table 1: Selected Imidazo[1,2-c]pyrimidine Derivatives and Their Biological Targets
| Compound Name | Biological Target/Therapeutic Area |
|---|---|
| 6-benzyl-8-(methylsulfonyl)-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one | BK polyomavirus (Antiviral) |
| 5,7-dimethyl-imidazo[1,2-c]pyrimidine-2-carboxylic acid derivatives | Androgen Receptor Modulation |
| Imidazo[1,2-c]pyrimidine-based kinase inhibitors | MAPKAPK2 (MK2), CHK1 |
| Imidazo[1,2-c]pyrimidine derivatives | SOS1 Inhibition (Anticancer) |
Integration of Advanced Synthetic and Computational Methodologies
The exploration of imidazo[1,2-c]pyrimidine's therapeutic potential is being significantly accelerated by the integration of advanced synthetic techniques and powerful computational tools. These methodologies allow for more efficient synthesis of diverse compound libraries and a more rational, predictive approach to drug design.
Modern synthetic chemistry offers numerous advanced protocols for constructing the imidazo[1,2-c]pyrimidine scaffold. Techniques such as microwave-accelerated three-component condensation reactions provide a rapid and efficient means of synthesis. jst.go.jp Other innovative methods include one-pot, multi-component reactions and the use of various catalytic systems to achieve high yields and regiospecificity. jst.go.jptandfonline.com These advanced synthetic routes facilitate the rapid generation of novel derivatives for biological screening.
Computational chemistry has become an indispensable tool in the study of this compound class. Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to analyze the electronic properties of newly synthesized derivatives. nih.govresearchgate.net These studies help in understanding the molecule's reactivity, stability, and potential interaction with biological targets. nih.gov For instance, DFT analysis can compute parameters like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical behavior. nih.gov Furthermore, molecular electrostatic potential (MEP) maps are generated to identify reactive sites for nucleophilic and electrophilic interactions, guiding the design of molecules with improved binding affinity. researchgate.net Molecular docking studies are also employed to simulate the binding of imidazo[1,2-c]pyrimidine derivatives to the active sites of target proteins, providing insights into structure-activity relationships and helping to prioritize compounds for synthesis and testing. nih.gov
Development of Imidazo[1,2-c]pyrimidine-Based Chemical Tools
Beyond direct therapeutic applications, the unique structural and chemical properties of the imidazo[1,2-c]pyrimidine scaffold are being harnessed to develop sophisticated chemical tools for biological research. These tools, such as fluorescent probes and selective inhibitors, are crucial for studying cellular processes and validating new drug targets.
The inherent fluorescence of certain imidazo[1,2-c]pyrimidine derivatives makes them excellent candidates for the development of molecular probes. researchgate.net By incorporating specific functionalities, researchers can design probes that bind to particular biological targets, such as the peripheral benzodiazepine receptor, allowing for visualization and study of these targets within a cellular environment. dergipark.org.tr The synthesis of azo-dyes based on the imidazo[1,2-c]pyrimidine structure further expands the potential for creating probes with specific photophysical properties. researchgate.net
Moreover, the development of highly potent and selective inhibitors based on this scaffold provides researchers with valuable tools to investigate the physiological and pathological roles of specific enzymes. As previously mentioned, selective inhibitors for kinases like MK2 and CHK1 can be used to dissect their functions in cell signaling pathways related to cancer and inflammation. nih.govbindingdb.org These chemical tools are instrumental in basic research, helping to elucidate complex biological mechanisms and identify novel points of therapeutic intervention.
Q & A
Q. What are the recommended safety protocols for handling Imidazo[1,2-c]pyrimidine-2-carboxylic acid in laboratory settings?
Researchers must wear protective gloves, goggles, and lab coats to avoid skin contact or inhalation. All experiments should be conducted in a fume hood, and waste must be segregated and disposed of via certified hazardous waste management services. The compound’s safety data highlights risks of skin irritation, respiratory harm, and environmental toxicity, necessitating strict adherence to H303, H313, and H333 hazard codes .
Q. What synthetic routes are commonly employed to prepare this compound?
A standard method involves cyclocondensation of substituted pyrimidine precursors with carboxylic acid derivatives under acidic or basic conditions. For example, imidazo[1,2-a]pyrimidine analogs are synthesized via reactions with acetic acid derivatives, followed by oxidation or functional group interconversion to introduce the carboxylic acid moiety . Reagents like potassium permanganate or palladium catalysts are often used under inert atmospheres to control side reactions .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for quality control. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to analyze aromatic proton environments and carbon frameworks, complemented by mass spectrometry (MS) for molecular weight validation. Cross-referencing spectral data with published analogs (e.g., imidazo[1,2-a]pyrimidin-2-yl-acetic acid) is critical .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound derivatives?
Density functional theory (DFT) calculations predict reaction pathways and transition states, enabling the identification of energy-efficient routes. Quantum chemical reaction path searches, combined with experimental feedback loops, help refine conditions (e.g., temperature, solvent polarity) to minimize byproducts. This approach is exemplified in studies on imidazo[1,2-a]pyrimidine derivatives .
Q. What strategies resolve contradictions in spectral data for this compound analogs?
Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. Researchers should compare experimental results with computational simulations (e.g., Hirshfeld surface analysis, DFT-optimized geometries) to identify dominant tautomers or conformers. Cross-validation with X-ray crystallography, as done for imidazo[1,2-a]pyrimidin-2-yl-acetic acid, provides definitive structural assignments .
Q. How do structural modifications at the pyrimidine or imidazole rings affect the compound’s bioactivity?
Introducing electron-withdrawing groups (e.g., chloro, nitro) at the pyrimidine ring enhances electrophilic reactivity, potentially improving binding to biological targets. Substitutions at the imidazole ring (e.g., methyl, carboxamide) alter solubility and pharmacokinetics. Systematic SAR studies on analogs like imidazo[1,2-a]pyridine-3-carboxamide demonstrate these principles .
Q. What experimental designs mitigate challenges in scaling up this compound synthesis?
Factorial design experiments optimize parameters such as reagent stoichiometry, temperature, and catalyst loading. For example, a 2^k factorial approach can identify critical factors influencing yield during palladium-catalyzed coupling steps. Process simulations (e.g., Aspen Plus) further predict heat/mass transfer limitations in reactor systems .
Methodological Resources
- Safety and Handling : Refer to hazard codes H303, H313, and H333 for risk mitigation .
- Spectral Databases : Use PubChem and Reaxys for cross-referencing NMR/MS data .
- Computational Tools : Gaussian or ORCA for DFT studies; ICReDD frameworks for reaction optimization .
- Experimental Design : Apply factorial design principles to multi-variable synthesis challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
